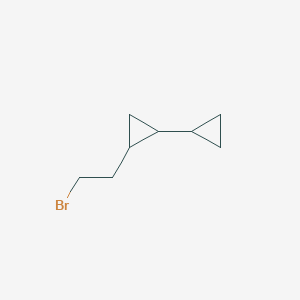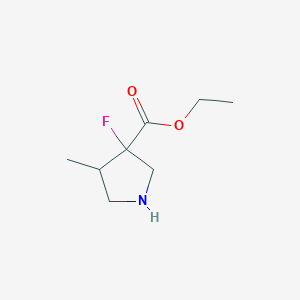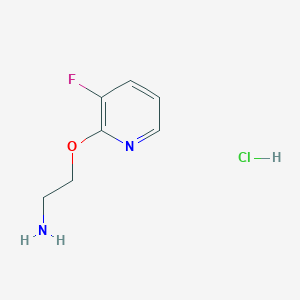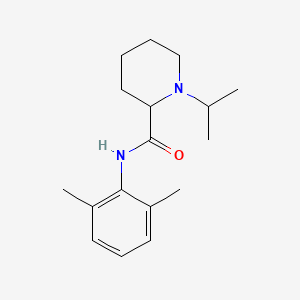
1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropyl derivatives with bromoethyl reagents. One common method includes the use of cyclopropylmagnesium bromide, which reacts with 2-bromoethanol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, yielding ethyl derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its reactive bromoethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-2-cyclopropylcyclopropane exerts its effects involves the interaction of the bromoethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromoethyl)-2-cyclopropylcyclopropane include:
1-(2-Bromoethyl)-cyclopropane: Lacks the additional cyclopropyl ring, resulting in different reactivity and applications.
1-(2-Alkoxyethyl)-cyclopropane: Contains an alkoxy group instead of a bromoethyl group, leading to variations in chemical behavior.
1-(2-Dialkylaminoethyl)-cyclopropane:
The uniqueness of this compound lies in its dual cyclopropyl structure combined with the reactive bromoethyl group, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
RBLRGZIBVFJYMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC2CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)
![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)






![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


